molecular formula C13H18FNS B7999554 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol

Cat. No.: B7999554
M. Wt: 239.35 g/mol
InChI Key: LQKBVAGQPSSMKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of 2-methylpiperidine, which is then reacted with a suitable benzyl halide to form the piperidine derivative.

    Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom into the aromatic ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Benzenethiol Group: The final step involves the introduction of the thiol group. This can be done through nucleophilic substitution reactions using thiolating agents like thiourea or sodium hydrosulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The presence of the fluorine atom and the piperidine ring can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzene: Lacks the thiol group, which may affect its reactivity and biological activity.

    4-((2-Methylpiperidin-1-yl)methyl)benzenethiol: Lacks the fluorine atom, which may influence its chemical properties and interactions with molecular targets.

    3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzyl alcohol: Contains a hydroxyl group instead of a thiol group, leading to different chemical and biological properties.

Uniqueness

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol is unique due to the presence of both the fluorine atom and the thiol group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-[(2-methylpiperidin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNS/c1-10-4-2-3-7-15(10)9-11-5-6-12(16)8-13(11)14/h5-6,8,10,16H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKBVAGQPSSMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=C(C=C2)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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